molecular formula C18H19N5O B12226541 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile

3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B12226541
M. Wt: 321.4 g/mol
InChI Key: YISGEWIPSYUCLX-UHFFFAOYSA-N
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Description

3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile typically involves multi-step organic reactions The pyrrolidine ring is then synthesized and attached to the pyridine ring through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of certain pathways or the activation of others, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Pyridazine derivatives: These compounds contain the pyridazine ring and are known for their pharmacological properties.

    Pyridine derivatives: These compounds feature the pyridine ring and are widely used in medicinal chemistry.

Uniqueness

What sets 3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-4-carbonitrile apart is its unique combination of three different heterocyclic rings, each contributing to its overall biological activity and pharmacological profile. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

3-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H19N5O/c19-9-15-5-7-20-10-17(15)23-8-6-13(11-23)12-24-18-4-3-16(21-22-18)14-1-2-14/h3-5,7,10,13-14H,1-2,6,8,11-12H2

InChI Key

YISGEWIPSYUCLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=C(C=CN=C4)C#N

Origin of Product

United States

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